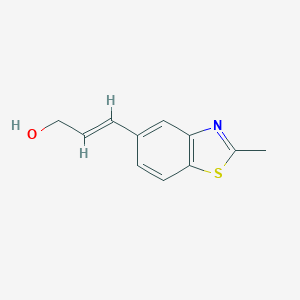
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both a benzene ring and a thiazole ring. This particular compound is characterized by the presence of a methyl group at the second position of the benzothiazole ring and a propenol group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol typically involves the condensation of 2-methylbenzo[d]thiazole with an appropriate aldehyde under basic conditions. One common method is the reaction of 2-methylbenzo[d]thiazole with cinnamaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propenol group can be reduced to form the saturated alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Formation of 3-(2-methylbenzo[d]thiazol-5-yl)prop-2-enal or 3-(2-methylbenzo[d]thiazol-5-yl)prop-2-enoic acid.
Reduction: Formation of 3-(2-methylbenzo[d]thiazol-5-yl)propan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the benzothiazole ring.
Applications De Recherche Scientifique
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or electroluminescence.
Mécanisme D'action
The mechanism of action of (E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzothiazole: Lacks the propenol group and has different chemical properties and applications.
3-(2-Methylbenzo[d]thiazol-5-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
2-Methyl-5-nitrobenzothiazole: Contains a nitro group, leading to different reactivity and applications.
Uniqueness
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol is unique due to the presence of both the benzothiazole ring and the propenol group, which confer specific chemical reactivity and potential biological activities
Propriétés
Numéro CAS |
125901-73-7 |
|---|---|
Formule moléculaire |
C11H11NOS |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11NOS/c1-8-12-10-7-9(3-2-6-13)4-5-11(10)14-8/h2-5,7,13H,6H2,1H3/b3-2+ |
Clé InChI |
YFWKBZYYSGZOQX-NSCUHMNNSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)C=CCO |
SMILES isomérique |
CC1=NC2=C(S1)C=CC(=C2)/C=C/CO |
SMILES canonique |
CC1=NC2=C(S1)C=CC(=C2)C=CCO |
Synonymes |
2-Propen-1-ol,3-(2-methyl-5-benzothiazolyl)-,(E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















